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Introduction

Aconitase 1 (ACO1), also known as Iron Regulatory Protein 1 (IRP1), is a bifunctional protein
critical to cellular metabolism and iron homeostasis.[1][2] In its enzymatic form, ACO1 functions
as a cytosolic aconitase, catalyzing the isomerization of citrate to isocitrate in the tricarboxylic
acid (TCA) cycle.[1][2][3] However, under conditions of low cellular iron, ACO1 undergoes a
conformational change, losing its aconitase activity to become an RNA-binding protein. In this
form, IRP1 post-transcriptionally regulates the expression of genes involved in iron uptake,
storage, and utilization by binding to iron-responsive elements (IRES) in target messenger
RNAs (MRNAs).[1][2]

Given its central role in two essential cellular processes, genetic variants in the ACO1 gene
can have significant phenotypic consequences. This technical guide provides a comprehensive
overview of known ACO1 genetic variants and their associated phenotypes, with a focus on
guantitative data and detailed experimental methodologies for their characterization.

The Dual Function of ACO1/IRP1: A Signaling
Pathway

The switch between ACO1's two functions is a key regulatory mechanism in cellular iron
sensing. The presence or absence of a [4Fe-4S] cluster dictates its function.
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Caption: The signaling pathway of ACO1/IRP1, illustrating its switch between metabolic and
regulatory functions based on cellular iron levels.

Genetic Variants of ACO1 and their Phenotypic
Effects

Genetic studies have identified several variants in the ACO1 gene that are associated with a
range of phenotypic effects, most notably impacting erythropoiesis.

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b1192076?utm_src=pdf-body-img
https://www.benchchem.com/product/b1192076?utm_src=pdf-body
https://www.benchchem.com/product/b1192076?utm_src=pdf-body
https://www.benchchem.com/product/b1192076?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192076?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Foundational & Exploratory
Check Availability & Pricing

BENGHE

Quantitative Data on ACO1 Variants and Hematological
Phenotypes

A large-scale genome-wide association study (GWAS) identified several rare coding variants in
ACO1 with significant and often opposing effects on hemoglobin concentration and other red
blood cell parameters.[4] These findings underscore the critical role of ACO1 in regulating the
number of red blood cells.[4]

Effect on
Allele .
Hemoglo Associate
. Frequenc .
Variant bin Referenc
rsiD y p-value
(HGVS) . (Standard Phenotyp e
(Icelandic o
Deviation e
IUK)
s)
Decreased
Hemoglobi
n,
p.Cys506S  rs7754316 0.01% / Increased
-1.61 2.00E-15 _ [4]
er 0 0.00% risk of
Anemia
(OR =
17.1)
Increased
p.Lys334Te rs1997931 0.02% / ]
+0.63 4.10E-08 Hemoglobi [4]
r 35 0.00%
n
Decreased
p.Thr208Al  rs6175354  0.16% / _
-0.18 2.60E-08 Hemoglobi [4]
a 3 0.12%
n
Increased
rs7643530  0.48%/ _
p.Arg43Gin +0.10 1.10E-10 Hemoglobi [4]
3 0.20%
n
Increased
p.Arg802C  rs1459725 0.03% / )
+0.43 9.10E-04 Hemoglobi [4]
ysS 11 0.01%
n
© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b1192076?utm_src=pdf-body
https://www.benchchem.com/product/b1192076?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7181819/
https://www.benchchem.com/product/b1192076?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7181819/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7181819/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7181819/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7181819/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7181819/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7181819/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192076?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

ACO1 Variants in Other Diseases

While the most detailed quantitative data for ACO1 variants relate to hematological traits,
evidence also links ACOL1 to other conditions:

e Cancer: A single nucleotide polymorphism (SNP), rs7874815, in the ACO1 gene has been
strongly associated with survival in pancreatic cancer.[5] Additionally, ACO1 gene expression
has been positively associated with adipogenic markers in both subcutaneous and visceral
adipose tissue.[5] In kidney renal clear cell carcinoma (KIRC), downregulation of ACO1 is
associated with poor prognosis and correlates with autophagy-related ferroptosis and
immune infiltration.[6]

» Neurological Disorders: While direct causative mutations in ACO1 for specific neurological
diseases are not yet firmly established in humans, the gene is considered a candidate in
some movement disorders. For instance, the human IRP1 is located at chromosome 9p21.1,
a region that is a possible linkage locus for a sporadic form of amyotrophic lateral sclerosis
(ALS).[7] Animal models have shown that the genetic ablation of the highly homologous Iron
Regulatory Protein 2 (IRP2) leads to a progressive neurodegenerative disorder with hind-
limb paralysis, suggesting a critical role for iron regulation in motor neuron health.[7]

 Inflammatory Bowel Disease: IRP1 has been shown to be required for the propagation of
inflammation in inflammatory bowel disease.[5]

Experimental Protocols for Functional Analysis of
ACO1 Variants

To understand the functional consequences of ACO1 genetic variants, two key experimental
assays are employed: the aconitase activity assay and the electrophoretic mobility shift assay
(EMSA) for IRE-binding.

General Experimental Workflow

The following diagram illustrates a typical workflow for the functional characterization of a novel
ACOL1 variant.
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Caption: A generalized experimental workflow for the functional analysis of ACO1 genetic

variants.

Detailed Methodologies

1. Aconitase Activity Assay

This assay measures the enzymatic activity of ACO1 by monitoring the conversion of citrate to

isocitrate.

e Principle: The assay is a coupled enzyme reaction. Aconitase first converts citrate to
isocitrate. Isocitrate dehydrogenase then catalyzes the oxidative decarboxylation of isocitrate

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b1192076?utm_src=pdf-body-img
https://www.benchchem.com/product/b1192076?utm_src=pdf-body
https://www.benchchem.com/product/b1192076?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192076?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

to a-ketoglutarate, which reduces NADP+ to NADPH. The increase in NADPH is measured
spectrophotometrically at 340 nm. The rate of NADPH formation is proportional to the
aconitase activity.

e Sample Preparation:

o For cultured cells, harvest approximately 1 x 1076 cells and wash with ice-cold PBS.

o Resuspend the cell pellet in 100 L of ice-cold Assay Buffer (commercially available kits,
e.g., from Cayman Chemical, provide this buffer, which typically contains a buffering
agent, such as Tris-HCI, and stabilizers).

o Homogenize the cells by sonication or douncing.

o Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.

o Collect the supernatant containing the cytosolic fraction for the assay.

o Assay Procedure (96-well plate format):

o Prepare a reaction mixture containing Assay Buffer, NADP+, and isocitrate
dehydrogenase.

o Add 50 pL of the reaction mixture to each well.

o Add 50 puL of the cell lysate to the wells.

o Initiate the reaction by adding 10 pL of the citrate substrate.

o Immediately measure the absorbance at 340 nm at 37°C and continue to record the
absorbance every minute for 10-20 minutes.

e Data Analysis:

o Calculate the rate of change in absorbance (AA340/minute).

o Use the molar extinction coefficient of NADPH (6220 M~1cm~1) to convert the rate of
absorbance change to the rate of NADPH production.
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o Aconitase activity is typically expressed as nmol/min/mg of protein.
2. Electrophoretic Mobility Shift Assay (EMSA) for IRE-Binding

EMSA, also known as a gel retardation or bandshift assay, is used to detect the binding of IRP1
to an IRE-containing RNA probe.[8][9]

o Principle: A radiolabeled RNA probe containing an IRE sequence is incubated with a protein
extract containing IRPL1. If IRP1 binds to the IRE, the resulting RNA-protein complex will
migrate more slowly through a non-denaturing polyacrylamide gel than the free RNA probe.
The shift in mobility is detected by autoradiography.[8][9]

e Probe Preparation:

o Synthesize a short RNA oligonucleotide containing a high-affinity IRE sequence (e.g., from
the ferritin H-chain mRNA).

o Label the 5' end of the RNA probe with [y-32P]ATP using T4 polynucleotide kinase.
o Purify the labeled probe using a spin column to remove unincorporated nucleotides.
e Binding Reaction:
o In a microcentrifuge tube, combine the following on ice:
» 10-20 pg of cytoplasmic protein extract.
» Binding buffer (typically contains HEPES, KCI, MgClz, DTT, and glycerol).

= A non-specific competitor, such as heparin, to prevent non-specific RNA-protein
interactions.

o Add the 32P-labeled IRE probe (approximately 20,000-50,000 cpm).
o Incubate the reaction at room temperature for 20-30 minutes to allow for binding.

o Electrophoresis and Detection:

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://pubmed.ncbi.nlm.nih.gov/25548934/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4396942/
https://pubmed.ncbi.nlm.nih.gov/25548934/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4396942/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192076?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

[e]

Load the samples onto a native polyacrylamide gel (typically 6%).

o

Run the gel in a low-ionic-strength buffer (e.g., 0.5x TBE) at 4°C.

[¢]

After electrophoresis, dry the gel onto filter paper.

[¢]

Expose the dried gel to X-ray film or a phosphorimager screen to visualize the
radiolabeled RNA.

e Data Analysis:

o A"shifted" band, which migrates slower than the free probe, indicates the presence of an
IRP1-IRE complex. The intensity of the shifted band is proportional to the amount of active
IRP1.

Conclusion

The dual-functionality of ACO1/IRP1 places it at a critical nexus of cellular metabolism and iron
homeostasis. Genetic variants in the ACO1 gene can disrupt one or both of these functions,
leading to a range of phenotypic consequences, with the most well-documented effects on
erythropoiesis. This technical guide provides a summary of the known ACO1 variants and their
associated phenotypes, along with detailed protocols for their functional characterization. A
deeper understanding of the molecular consequences of these genetic variants is essential for
the development of targeted therapies for associated disorders. As more large-scale
sequencing studies are conducted, it is likely that the spectrum of phenotypes associated with
ACO1 variants will continue to expand, further highlighting the importance of this multifaceted
protein in human health and disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.sinobiological.com/resource/aconitase-1-aco1
https://learn.mapmygenome.in/genemap/aco1
https://pmc.ncbi.nlm.nih.gov/articles/PMC7181819/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7181819/
https://www.ncbi.nlm.nih.gov/gene/48
https://pmc.ncbi.nlm.nih.gov/articles/PMC9428356/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9428356/
https://diseases.jensenlab.org/Entity?documents=10&type1=9606&id1=ENSP00000309477&type2=-26&id2=DOID:0110789
https://pubmed.ncbi.nlm.nih.gov/25548934/
https://pubmed.ncbi.nlm.nih.gov/25548934/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4396942/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4396942/
https://www.benchchem.com/product/b1192076#genetic-variants-of-aco1-and-their-phenotypic-effects
https://www.benchchem.com/product/b1192076#genetic-variants-of-aco1-and-their-phenotypic-effects
https://www.benchchem.com/product/b1192076#genetic-variants-of-aco1-and-their-phenotypic-effects
https://www.benchchem.com/product/b1192076#genetic-variants-of-aco1-and-their-phenotypic-effects
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1192076?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192076?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192076?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

